rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans
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Overview
Description
rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.
Scientific Research Applications
rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid, trans: Another Boc-protected amino acid derivative with a different ring structure.
rac-(2R,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-2-carboxylic acid: A similar compound with a methyl group on the piperidine ring.
Uniqueness
rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, trans is unique due to its specific stereochemistry and the position of the Boc-protected amine and carboxylic acid groups. This configuration allows for selective reactions and interactions, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOQNFZXOUIET-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408935-93-1 |
Source
|
Record name | rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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